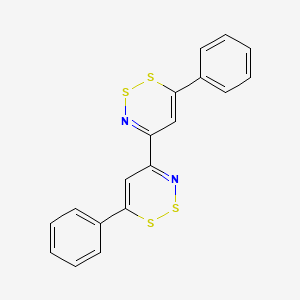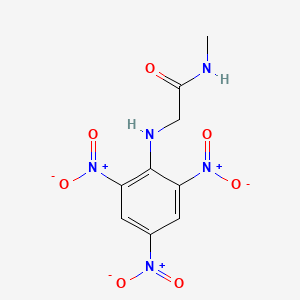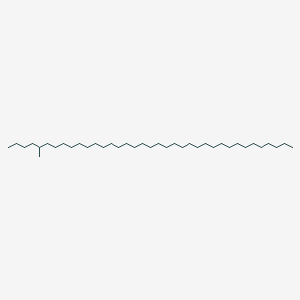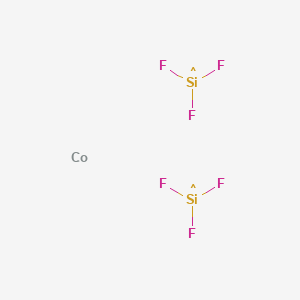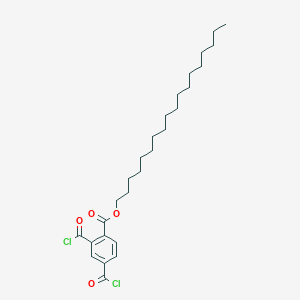![molecular formula C17H16N2O5 B14311605 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate CAS No. 112240-10-5](/img/structure/B14311605.png)
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is an organic compound that features a nitrophenyl group and a benzyloxyimino group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate typically involves the reaction of 4-nitrophenol with 2-[(benzyloxy)imino]butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents can be applied on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyloxyimino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyloxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl butyrate: Similar structure but lacks the benzyloxyimino group.
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of a butanoate group.
4-Nitrophenyl palmitate: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is unique due to the presence of both the nitrophenyl and benzyloxyimino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
112240-10-5 |
|---|---|
Molekularformel |
C17H16N2O5 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(18-23-12-13-6-4-3-5-7-13)17(20)24-15-10-8-14(9-11-15)19(21)22/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
LIRVHPKVIQMUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NOCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


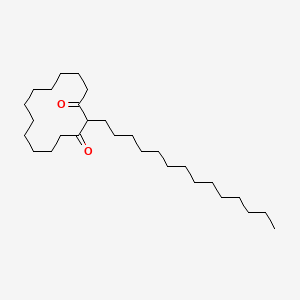
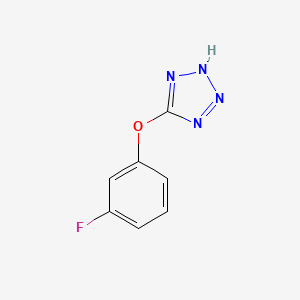
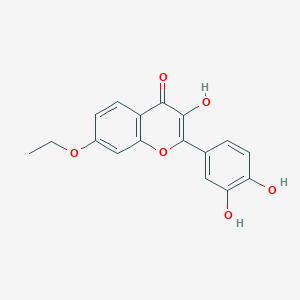
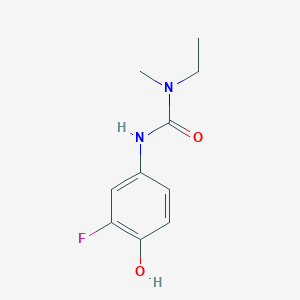

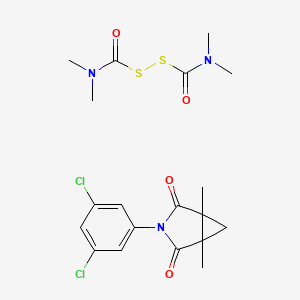
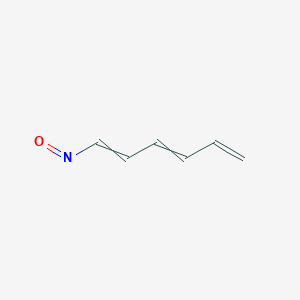
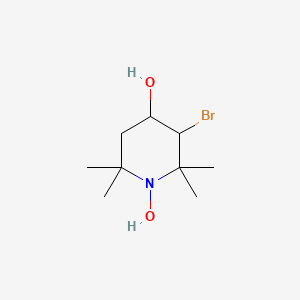
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
